molecular formula C13H15NO3S B2512198 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide CAS No. 1219912-14-7

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2512198
CAS No.: 1219912-14-7
M. Wt: 265.33
InChI Key: GVFLMGHQAYOPPD-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a furan ring, a thiophene ring, and a methoxyethyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan-2-carboxylic Acid: This can be achieved through the oxidation of furfural using an oxidizing agent such as potassium permanganate.

    Amidation Reaction: The furan-2-carboxylic acid is then reacted with N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine.

    Substitution: Various substituted carboxamides depending on the substituent used.

Scientific Research Applications

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide: Similar structure but with a thiophene ring at a different position.

    N-(2-ethoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-16-7-5-14(9-11-4-8-18-10-11)13(15)12-3-2-6-17-12/h2-4,6,8,10H,5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFLMGHQAYOPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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